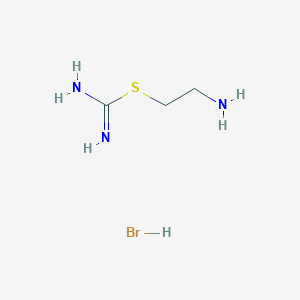

Dihydrobromure de 2-(2-aminoéthyl)isothiourée

Vue d'ensemble

Description

Dihydrobromure de S-(2-aminoéthyl)isothiourée: est un composé organique de formule chimique C3H11Br2N3S. Il se présente sous la forme d'une poudre cristalline blanche, très soluble dans l'eau et l'éthanol. Ce composé est connu pour ses propriétés réductrices et est couramment utilisé dans la recherche biochimique et médicale.

Applications De Recherche Scientifique

Chemistry:

Biology:

Enzyme Inhibition: Acts as an inhibitor of nitric oxide synthase, making it useful in studies involving nitric oxide pathways.

Medicine:

Radioprotective Agent: Used to protect cells from radiation damage by reducing oxidative stress.

Industry:

Chemical Analysis: Employed as a reagent in the quantitative analysis of heavy metal ions.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Aminoethyl)isothiourea dihydrobromide, also known as Antiradon, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

Antiradon acts as an inhibitor of NOS . It inhibits both constitutive and inducible forms of NOS . By inhibiting NOS, Antiradon reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Action Environment

The action of Antiradon can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, as it is soluble in water , its action could be influenced by the hydration status of the tissues.

Analyse Biochimique

Biochemical Properties

Antiradon plays a crucial role in biochemical reactions, particularly as a non-selective inhibitor of all NOS isoforms . It interacts with enzymes such as NOS1, NOS2, NOS2B, NOS2C, and NOS3 . The nature of these interactions involves the inhibition of constitutive and inducible NOS .

Cellular Effects

The effects of 2-(2-Aminoethyl)isothiourea Dihydrobromide on cells are primarily related to its inhibitory action on NOS. By inhibiting this enzyme, Antiradon can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Antiradon exerts its effects through binding interactions with biomolecules, specifically NOS enzymes . This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular function .

Metabolic Pathways

Antiradon is involved in metabolic pathways related to the production of nitric oxide . It interacts with enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles :

Bromation de l'éthanolamine : La préparation commence par la bromation de l'éthanolamine pour produire du bromure d'hydrobromure de 2-bromoéthylamine. Cette réaction est généralement réalisée en ajoutant de l'éthanolamine à l'acide bromhydrique sous des conditions de température contrôlées.

Condensation avec la thiourée : Le bromure d'hydrobromure de 2-bromoéthylamine est ensuite mis à réagir avec la thiourée dans un solvant alcoolique, tel que l'isopropanol, à des températures élevées.

Méthodes de production industrielle : La production industrielle de dihydrobromure de S-(2-aminoéthyl)isothiourée suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement cristallisé à partir d'un solvant approprié et séché sous vide pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions :

Réduction : Le dihydrobromure de S-(2-aminoéthyl)isothiourée agit comme un agent réducteur, en particulier dans les réactions impliquant des liaisons disulfure.

Substitution : Le composé peut subir des réactions de substitution nucléophile en raison de la présence des groupes amino et thiourée.

Réactifs et conditions courants :

Eau : Pour les réactions de réduction, l'eau est un solvant courant qui facilite la décomposition du composé en intermédiaires thiol.

Solvants alcooliques : Utilisés dans les réactions de substitution pour dissoudre le composé et les réactifs.

Principaux produits :

Disulfures réduits : Dans les réactions de réduction, les principaux produits sont les disulfures réduits et la forme oxydée correspondante du composé.

Applications de la recherche scientifique

Chimie :

Agent réducteur : Utilisé dans la synthèse organique pour réduire les liaisons disulfure dans les peptides et les protéines.

Biologie :

Inhibition enzymatique : Agit comme un inhibiteur de la synthase d'oxyde nitrique, ce qui le rend utile dans les études impliquant les voies de l'oxyde nitrique.

Médecine :

Agent radioprotecteur : Utilisé pour protéger les cellules des dommages causés par les radiations en réduisant le stress oxydatif.

Industrie :

Analyse chimique : Employé comme réactif dans l'analyse quantitative des ions de métaux lourds.

Mécanisme d'action

Le dihydrobromure de S-(2-aminoéthyl)isothiourée exerce ses effets principalement par ses propriétés réductrices. Lorsqu'il est dissous dans l'eau, il se décompose en intermédiaires thiol transitoires qui peuvent réduire les liaisons disulfure. Ce mécanisme de réduction est similaire à celui d'autres agents réducteurs contenant du thiol comme le 2-mercaptoéthanol et le dithiothréitol . De plus, il inhibe la synthase d'oxyde nitrique en se liant à l'enzyme et en empêchant la production d'oxyde nitrique .

Comparaison Avec Des Composés Similaires

Composés similaires :

2-Mercaptoéthanol : Un agent réducteur contenant du thiol couramment utilisé dans la recherche biochimique.

Dithiothréitol : Un autre agent réducteur contenant du thiol avec des propriétés réductrices similaires.

Unicité :

Absence de groupe thiol libre : Contrairement au 2-mercaptoéthanol et au dithiothréitol, le dihydrobromure de S-(2-aminoéthyl)isothiourée n'a pas de groupe thiol libre.

Inhibition de la synthase d'oxyde nitrique : Ce composé inhibe de manière unique la synthase d'oxyde nitrique, ce qui n'est pas une propriété du 2-mercaptoéthanol ou du dithiothréitol.

Propriétés

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMCVGTDUKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-10-0 | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

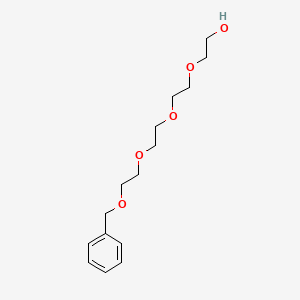

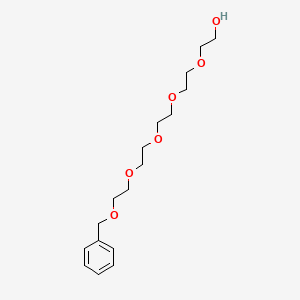

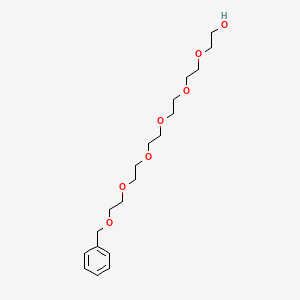

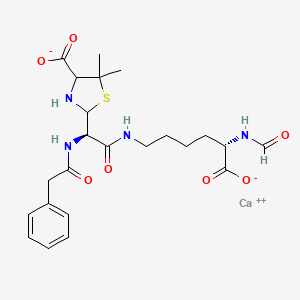

Feasible Synthetic Routes

Q1: What are the health risks associated with radon exposure?

A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].

Q2: How is radon measured in buildings?

A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.

Q3: What are some effective antiradon measures?

A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.

Q4: What is the significance of studying radon levels in preschools?

A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)